
Ralitoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ralitoline is a thiazolidinone derivative that has been patented by Goedecke A.-G. as an anticonvulsant. It is known for its ability to block sustained repetitive firing of sodium action potentials, which makes it effective in treating seizures . This compound is chemically distinct from other known antiepileptic drugs and has shown remarkable anticonvulsant properties in various animal models of epilepsy .
Méthodes De Préparation
The synthesis of ralitoline involves several steps. One common synthetic route starts with the reaction of tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate. This is followed by N-methylation and ester cleavage to afford an intermediate carboxylic acid. This intermediate is then converted to the corresponding acid halogenide using phosphorus oxychloride in dimethylformamide or bromine/triphenylphosphine. Finally, the acid halogenide is condensed with 2-chloro-6-methylaniline .
Analyse Des Réactions Chimiques
Ralitoline undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Ralitoline has several scientific research applications, including:
Mécanisme D'action
Ralitoline exerts its effects by blocking voltage-sensitive sodium channels. This inhibition of the fast sodium inward current is both frequency- and voltage-dependent. The compound’s ability to depress the fast sodium inward current in cultured heart ventricular cells suggests that its local anesthetic properties contribute to its anticonvulsant activity .
Comparaison Avec Des Composés Similaires
Ralitoline is unique among anticonvulsants due to its specific action on sodium channels. Similar compounds include:
CI-953: Another anticonvulsant that blocks sustained repetitive firing of sodium action potentials.
Phenytoin: A standard anticonvulsant used in the treatment of generalized tonic-clonic and partial seizures.
Carbamazepine: Another widely used anticonvulsant with a similar profile of activity.
This compound’s distinct chemical structure and specific mechanism of action make it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
93738-40-0 |
|---|---|
Formule moléculaire |
C13H13ClN2O2S |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
(2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6- |
Clé InChI |
YJXQTIXFPYPQFT-SDQBBNPISA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)Cl)NC(=O)/C=C\2/N(C(=O)CS2)C |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Apparence |
Solid powder |
Autres numéros CAS |
93738-40-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)- Ralitoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



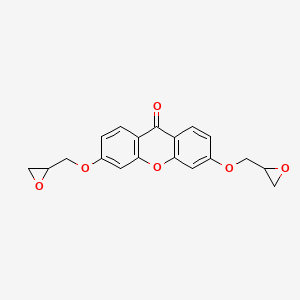
![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)
![3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)
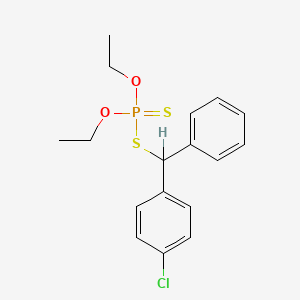
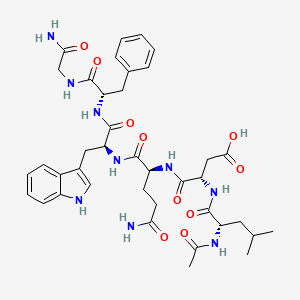
![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)
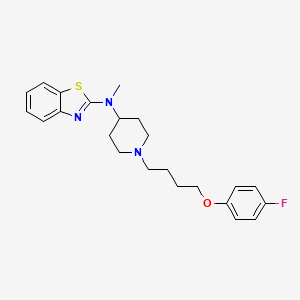
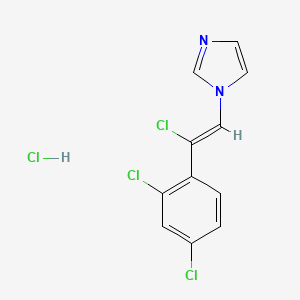
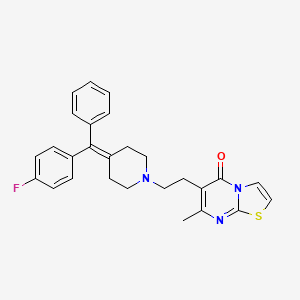
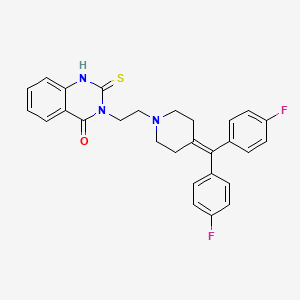
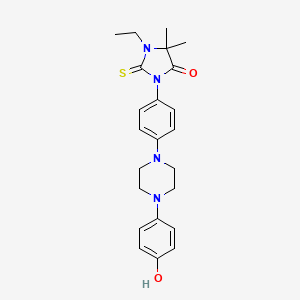
![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)
![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)